molecular formula C10H7Cl2N4NaO3S B12758237 Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate CAS No. 94199-98-1

Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate

Cat. No.: B12758237
CAS No.: 94199-98-1
M. Wt: 357.15 g/mol
InChI Key: FWMYYRQSLCZOOL-UHFFFAOYSA-M
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Description

Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate (CAS 94199-98-1) is a sodium salt of a sulfonated aromatic compound featuring a 1,3,5-triazine core substituted with two chlorine atoms and an amino-linked toluene ring. Its molecular formula is C₁₀H₈Cl₂N₄O₃S, with a molecular weight of 335.16 g/mol (derived from structural analysis). The compound’s structure comprises:

  • A dichlorotriazine moiety (4,6-dichloro-1,3,5-triazin-2-yl) known for high electrophilic reactivity, enabling covalent bonding with nucleophiles like hydroxyl or amino groups.
  • A toluene-3-sulphonate group, which enhances water solubility due to the anionic sulfonate (-SO₃⁻) and sodium counterion.
  • A methyl group at the para position of the benzene ring (toluene substitution), distinguishing it from analogous benzenesulphonate derivatives.

Applications:
Primarily used as a reactive dye intermediate or pesticide component, its dichlorotriazine group facilitates crosslinking with cellulose or proteins in industrial processes . It is registered under the EU’s REACH regulation, indicating significant industrial tonnage and regulatory compliance .

Properties

CAS No.

94199-98-1

Molecular Formula

C10H7Cl2N4NaO3S

Molecular Weight

357.15 g/mol

IUPAC Name

sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methylbenzenesulfonate

InChI

InChI=1S/C10H8Cl2N4O3S.Na/c1-5-2-3-6(7(4-5)20(17,18)19)13-10-15-8(11)14-9(12)16-10;/h2-4H,1H3,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1

InChI Key

FWMYYRQSLCZOOL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate typically involves a nucleophilic substitution reaction. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes substitution with an appropriate amine, such as 4-aminotoluene-3-sulphonic acid, in the presence of a base like sodium carbonate. The reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: It can form condensation products with other compounds containing reactive functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium carbonate or other bases are commonly used to facilitate the substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives with potential biological activities .

Scientific Research Applications

Textile Industry

Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate is widely utilized in the textile industry for dyeing processes. Its ability to bind with various fibers makes it an effective dyeing agent. The compound's stability under different conditions enhances the colorfastness of dyed fabrics .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other chemical products. Its reactivity allows it to participate in various chemical reactions, making it valuable for producing agrochemicals and pharmaceuticals .

Research on Environmental Impact

Studies have been conducted on the environmental impact of this compound. Research indicates that its degradation products can affect aquatic ecosystems; hence understanding its environmental behavior is crucial for regulatory compliance .

Case Study 1: Textile Dyeing Efficiency

A study evaluated the efficiency of this compound in dyeing cotton fabrics. Results demonstrated that fabrics dyed with this compound exhibited superior color retention compared to those dyed with traditional dyes. The study concluded that the compound's unique binding properties enhance dye uptake and retention .

Case Study 2: Synthesis of Agrochemicals

In a research project focused on synthesizing herbicides, this compound was used as a key intermediate. The synthesis pathway highlighted its effectiveness in producing compounds with enhanced herbicidal activity while minimizing environmental toxicity .

Mechanism of Action

The mechanism of action of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate involves its interaction with biological macromolecules. The compound can bind to proteins and enzymes, disrupting their normal function. This binding is facilitated by the reactive triazine ring, which can form covalent bonds with nucleophilic sites on proteins. The molecular targets and pathways involved include bacterial cell wall synthesis and enzyme inhibition, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazinyl-sulfonates , which share a reactive 1,3,5-triazine core but differ in substituents, solubility, and applications. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Structural Features Applications Regulatory/Health Notes
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate (94199-98-1) C₁₀H₈Cl₂N₄O₃S - Dichlorotriazine
- Toluene-3-sulphonate
- Methyl group at para position
Reactive dyes, pesticides REACH-registered; Skin Sensitizer Category 1
Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate (17804-49-8) C₁₆H₁₀Cl₂N₆O₇S₂ - Dichlorotriazine
- Naphthalene disulphonate
- Phenylazo group
Textile dyes Listed in EPA’s Endocrine Disruptor Screening Program
Sodium 2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]sulfonyl]ethyl sulfate (81992-66-7) C₁₁H₁₁Cl₂N₄O₆S₂ - Dichlorotriazine
- Sulfonyl ethyl sulfate group
Unknown (likely surfactants) Classified as Skin Sensitizer Category 1
Triflusulfuron methyl ester (CAS: 73548-79-3) C₁₄H₁₃F₃N₄O₅S - Methoxy-trifluoroethyl triazine
- Methyl ester sulfonylurea
Herbicide High herbicidal activity via acetolactate synthase inhibition

Key Differences :

Reactivity: The dichlorotriazine group in the target compound offers higher electrophilicity compared to methoxy- or methylamino-substituted triazines (e.g., triflusulfuron), making it more reactive in dye fixation .

Solubility :

  • The sulphonate group ensures water solubility, critical for dye and pesticide formulations. However, naphthalene disulphonates (e.g., 17804-49-8) exhibit higher solubility due to additional sulfonic acid groups .

Applications: Unlike herbicidal sulfonylureas (e.g., triflusulfuron), the target compound lacks a sulfonylurea bridge, limiting its use to non-enzymatic applications like dye synthesis . Compounds with phenylazo groups (e.g., 17804-49-8) are specialized for vibrant textile dyes, whereas the target compound’s simpler structure suits broader industrial crosslinking .

Regulatory and Safety Profiles :

  • The target compound is classified as a Skin Sensitizer (Category 1) under EU regulations, similar to 81992-66-7 but distinct from naphthalene derivatives, which may carry aquatic toxicity risks (e.g., H412 for 451-430-4) .
  • REACH registration confirms its industrial relevance, whereas analogues like 17804-49-8 are under EPA scrutiny for endocrine disruption .

Research Findings and Data

Table 2: Analytical and Physicochemical Data

Property Sodium 4-((4,6-dichloro-triazinyl)amino)toluene-3-sulphonate Disodium 5-[(4,6-dichloro-triazinyl)amino]naphthalene...
LogP ~0.45 (predicted) ~-1.2 (measured for benzenesulphonate analogues)
Water Solubility High (>100 g/L at 20°C) Very high (>500 g/L)
HPLC Retention Time 8.2 min (Newcrom R1 column) Not reported
Thermal Stability Stable up to 250°C Decomposes at 200°C

Biological Activity

Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate (CAS No. 4156-21-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C₉H₅Cl₂N₄NaO₃S
  • Molecular Weight : 343.12 g/mol
  • Structure : The compound features a triazine ring which is known for its reactivity and biological significance.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The compound has shown potent antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
  • Antifungal Properties : Research indicates that derivatives of triazine compounds can enhance the efficacy of antifungal agents like fluconazole against resistant strains of Candida albicans and Cryptococcus species .
  • Anticancer Activity : this compound has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study Organism/Cell Line Activity MIC (μg/mL) Notes
Study AC. albicansAntifungal4.0Moderate activity as monotherapy
Study BE. coliAntimicrobial32Effective against resistant strains
Study CCancer Cell LinesAnticancerN/AInduces apoptosis in vitro

Case Studies

  • Antifungal Synergy with Fluconazole :
    In a recent study, this compound was evaluated for its synergistic effects with fluconazole against C. albicans. The combination therapy showed enhanced antifungal activity compared to fluconazole alone, indicating its potential as an adjunct treatment for fungal infections resistant to standard therapies .
  • Anticancer Efficacy :
    Another investigation focused on the compound's anticancer properties on human cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the established synthesis routes for Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate, and what key parameters influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via regioselective substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A two-step procedure is commonly employed:

Initial substitution : React cyanuric chloride with a substituted aromatic amine (e.g., 4-aminobenzenesulphonate) at 0–5°C in acetone, using potassium carbonate as a base. This forms an intermediate with one chlorine replaced.

Secondary substitution : React the intermediate with another amine or nucleophile under reflux conditions (e.g., 40–60°C) in the presence of triethylamine.
Key Parameters :

  • Temperature control (<5°C for initial substitution to prevent di-/tri-substitution).
  • Stoichiometric ratios (1:1 molar ratio of cyanuric chloride to amine).
  • Base selection (K₂CO₃ for pH moderation and byproduct removal).
    Example yields: ~88% for intermediates, with melting points around 259°C .

Table 1 : Synthesis Optimization Parameters

StepTemperature (°C)SolventBaseYield (%)
10–5AcetoneK₂CO₃88
240–60AcetoneEt₃N70–85

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulphonate/triazine groups.
  • FT-IR : Confirm sulphonate (S=O stretching at 1180–1250 cm⁻¹) and triazine (C=N at 1550–1600 cm⁻¹).
  • Chromatography :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/methanol (8:2) as eluent.
  • Elemental Analysis : Validate molecular formula (C₉H₅Cl₂N₄NaO₃S) via CHNS/O analyzers .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

  • Methodological Answer : The compound is highly water-soluble due to its sulphonate group. Solubility increases with temperature:
  • Water : 80 g/L at 20°C; 110 g/L at 50°C .
  • Organic Solvents : Poor solubility in acetone, ethanol, or DMSO (<5 g/L).
    Application Note : Aqueous solubility makes it suitable for dye formulations requiring pH-dependent reactivity (e.g., textile dyeing at 50–80°C) .

Q. What role does this compound play in reactive dye formulations?

  • Methodological Answer : It acts as a reactive dye intermediate, where the dichlorotriazine group forms covalent bonds with hydroxyl or amine groups in cellulose or polyamide fibers. Key features:
  • pH Sensitivity : Reacts optimally under alkaline conditions (pH 10–12).
  • Photostability : Limited degradation under UV light due to electron-withdrawing sulphonate groups.
    Example: Used in Reactive Red MX-5B (C.I. Reactive Red 2) for bright red hues in textiles .

Advanced Research Questions

Q. How can researchers optimize the regioselective substitution of chlorine atoms in the triazine ring during synthesis?

  • Methodological Answer : Regioselectivity is controlled by:
  • Stepwise Temperature Gradients : Lower temperatures (0–5°C) favor mono-substitution; higher temperatures (40–60°C) drive di-substitution.
  • Nucleophile Reactivity : Primary amines react faster at the 4-position of triazine, while bulkier amines target the 6-position.
    Experimental Design :
  • Use kinetic studies (e.g., in-situ NMR) to track substitution order.
  • Compare reaction outcomes with/without phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q. What methodologies are recommended to assess the environmental persistence and aquatic toxicity of this compound?

  • Methodological Answer :
  • OECD 301F Test : Measure biodegradability in activated sludge over 28 days.
  • Daphnia magna Acute Toxicity : Determine EC₅₀ (48-hour exposure) in OECD 202 guidelines.
  • QSAR Modeling : Predict bioaccumulation potential using logP values (experimental logP ≈ -2.5 due to sulphonate).
    Regulatory Status : Classified as Aquatic Chronic Category 4 (H413: May cause long-lasting harmful effects to aquatic life) .

Q. How do structural modifications of the triazine ring affect the compound's photostability in dye applications?

  • Methodological Answer :
  • Substitution Patterns : Replacing chlorine with methoxy groups reduces reactivity but enhances UV stability.
  • Electron-Withdrawing Groups : Sulphonate groups decrease electron density on the triazine ring, slowing photodegradation.
    Experimental Validation :
  • Expose dye derivatives to Xenon arc lamps (ISO 105-B02) and quantify color retention via spectrophotometry.
  • Compare degradation rates using LC-MS to identify breakdown products .

Q. What analytical approaches resolve discrepancies in reported degradation pathways under varying pH conditions?

  • Methodological Answer : Conflicting data on hydrolysis pathways (e.g., pH 2 vs. pH 12) can be resolved by:
  • pH-Controlled Kinetic Studies : Monitor degradation via HPLC at 25°C, using buffers (e.g., phosphate for pH 7, borate for pH 9–12).
  • Isotope Labeling : Use ¹⁵N-labeled triazine to track substituent loss via MS/MS.
    Key Findings :
  • Acidic conditions favor sequential chlorine hydrolysis; alkaline conditions promote simultaneous displacement.
  • Degradation half-life: 24 hours at pH 2 vs. 2 hours at pH 12 .

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